2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O4S/c1-31-15-9-8-14(10-16(15)32-2)25-17(30)11-29-19(24)18(22(27-29)34-3)21-26-20(28-33-21)12-4-6-13(23)7-5-12/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWPBVOGCYBYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 498.9 g/mol. The structure includes functional groups such as oxadiazole, pyrazole, and methylthio, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those containing oxadiazole moieties. Pyrazoles have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated inhibition of key enzymes like EGFR and BRAF V600E, which are critical in cancer cell proliferation and survival .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound IX | A549 (Lung Cancer) | 0.11 | EGFR Inhibition |
| Compound IX | HCT116 (Colon Cancer) | 0.65 | BRAF V600E Inhibition |
| 2-(5-amino...) | MCF7 (Breast Cancer) | TBD | TBD |
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial properties. The presence of the chlorophenyl group is known to enhance antibacterial activity. Pyrazoles have shown efficacy against a range of bacterial strains and fungi .
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory and analgesic effects. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cancer cell growth |
| Antimicrobial | Efficacy against bacteria and fungi |
| Anti-inflammatory | Reduction in inflammation markers |
| Analgesic | Pain relief through COX inhibition |
Case Studies
A notable study investigated the structure-activity relationship (SAR) of various pyrazole derivatives. It was found that modifications in the substituent groups significantly affected the biological activity. For instance, the introduction of electron-withdrawing groups enhanced anticancer activity against specific cell lines .
Another case study showcased the synthesis of related oxadiazole derivatives, which exhibited promising results in terms of antiproliferative effects against several cancer types. The study emphasized the importance of optimizing structural features for enhanced biological efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide. For instance, derivatives containing the pyrazole moiety have been evaluated for cytotoxicity against various cancer cell lines including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). These studies demonstrated that such compounds exhibited good to excellent antitumor activity, suggesting that modifications to the pyrazole structure can enhance efficacy against cancer cells .
Antifungal Activity
The compound's structural components suggest potential antifungal properties. In related research, compounds with similar oxadiazole and pyrazole structures were synthesized and tested against fungal strains such as Candida and Saccharomyces. The results indicated promising antifungal activity, which could be attributed to the unique interactions facilitated by the oxadiazole ring .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure activity relationship studies indicate that variations in the substituents on the pyrazole and oxadiazole rings significantly affect biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Increases cytotoxicity against cancer cells |
| Methylthio | Enhances antifungal properties |
| Dimethoxyphenyl | Improves solubility and bioavailability |
Case Study 1: Anticancer Evaluation
In a study published in ACS Omega, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The study found that specific modifications to the pyrazole structure led to enhanced cytotoxic effects against multiple cancer cell lines. These findings support further exploration of similar compounds for therapeutic applications .
Case Study 2: Antifungal Screening
A research article detailed the synthesis of novel oxadiazole derivatives and their antifungal activity against Candida species. The results indicated that certain structural features were critical for enhancing antifungal efficacy, suggesting that derivatives of this compound could also exhibit significant antifungal properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities with related compounds (see evidence for details):
Key Structural and Functional Insights:
Heterocyclic Core Variations: The target compound’s pyrazole-oxadiazole scaffold differs from triazole-based analogs ().
In contrast, 4-methoxyphenyl () introduces electron-donating properties, which may improve solubility but reduce binding to hydrophobic pockets . Acetamide Substituent: The 3,4-dimethoxyphenyl group in the target compound offers hydrogen-bond acceptors (methoxy groups) and enhanced solubility compared to chlorinated or trifluoromethyl groups (). The 2-chlorobenzyl group () may enhance lipophilicity, favoring blood-brain barrier penetration .
Triazole analogs () with sulfanyl-acetamide motifs are often explored as kinase inhibitors or antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
The synthesis involves multi-step protocols, including cyclization reactions using reagents like chloroacetyl chloride and phosphorous oxychloride under controlled temperatures (e.g., 120°C) . Key intermediates include pyrazole and oxadiazole precursors. Reaction optimization should focus on solvent selection (e.g., THF or dioxane), stoichiometry of triethylamine as a base, and purification via recrystallization from ethanol-DMF mixtures . Monitoring by TLC and spectroscopic validation (IR, NMR) ensures intermediate integrity.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Essential methods include:
- FTIR : To confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to resolve pyrazole, oxadiazole, and acetamide moieties. Aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct singlets .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation and isotopic pattern analysis.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?
Use quantum chemical calculations (e.g., Gaussian 09) to:
- Map electrostatic potentials (MESP) for nucleophilic/electrophilic site identification .
- Predict HOMO-LUMO gaps to assess redox stability and reactivity .
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR, COX-2) to prioritize substituent modifications .
Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC₅₀ values)?
- Standardization : Use uniform cell lines, assay protocols (e.g., ATP-based viability vs. MTT), and control compounds .
- Metabolic Stability : Evaluate compound degradation in assay media via LC-MS to rule out false negatives .
- Orthogonal Assays : Confirm activity through transcriptomic profiling (e.g., RNA-seq) or phenotypic screening .
Q. How does the methylthio group influence SAR compared to other sulfur-containing substituents?
The methylthio (-SMe) group enhances lipophilicity (logP) and membrane permeability vs. sulfonyl (-SO₂-) or thiol (-SH) groups. Replace it with -SCF₃ or -SPh to study steric/electronic effects on target binding. Comparative MD simulations can reveal interactions with hydrophobic protein pockets .
Q. What methodologies address solubility challenges in in vivo studies?
Q. How can isomerism or chirality in the pyrazole ring affect pharmacological profiles?
Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and evaluate using:
- X-ray Crystallography : Resolve absolute configuration .
- Chiral HPLC : Assess enantiopurity (>99% ee) .
- In Vitro/In Vivo Correlation : Compare activity and pharmacokinetics (e.g., AUC, Cₘₐₓ) of R vs. S isomers .
Q. What advanced techniques validate oxidative or hydrolytic degradation pathways?
Q. How are reaction mechanisms elucidated for key steps like oxadiazole ring formation?
- Kinetic Studies : Vary temperature and reagent concentrations to derive rate laws .
- Isotopic Labeling : Track ¹³C-labeled intermediates via NMR .
- Computational Modeling : Simulate transition states (e.g., DFT at B3LYP/6-31G* level) to identify rate-limiting steps .
Methodological Notes
- Safety Protocols : Handle with PPE (gloves, goggles) in fume hoods. Avoid water contact (risk of exothermic decomposition) and store under inert gas (N₂) at 2–8°C .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in repositories like ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
